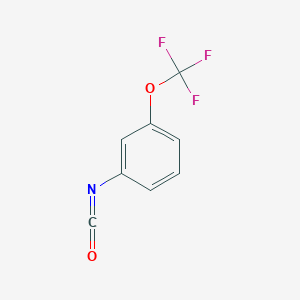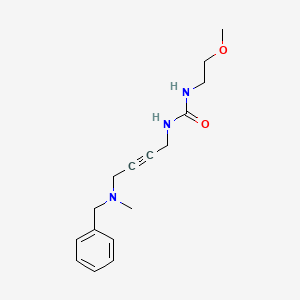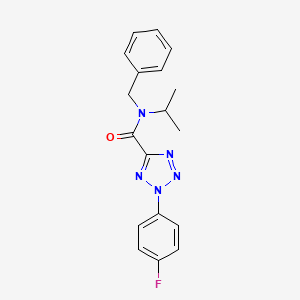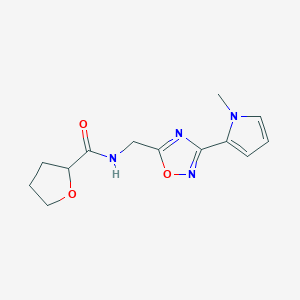
3-(Trifluoromethoxy)phenyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)phenyl isocyanate is an organic compound with the chemical formula C8H4F3NO2. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mecanismo De Acción
Target of Action
3-(Trifluoromethoxy)phenyl isocyanate is a synthetic compound that has been found to be a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been identified as a therapeutic target for various diseases, including hypertension, tuberculosis, and renal pathologies .
Mode of Action
The compound interacts with sEH by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby altering the metabolism of fatty acids within the body .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites. EETs have been found to have vasodilatory and anti-inflammatory effects. Therefore, the inhibition of sEH can lead to an increase in EET levels, potentially providing therapeutic benefits in diseases where these effects are beneficial .
Pharmacokinetics
The compound’s lipophilic nature, indicated by the presence of the trifluoromethoxy group, suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of sEH, leading to an increase in EET levels . This can result in vasodilation and anti-inflammatory effects at the cellular level, which may provide therapeutic benefits in certain diseases .
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethoxy)phenyl isocyanate has been found to play a role in biochemical reactions. For instance, it has been used in the synthesis of N, N′-disubstituted bis-ureas, which are promising inhibitors of human soluble epoxide hydrolase . The 3-(Trifluoromethoxy)phenyl fragment in these compounds may participate in binding to other sites of the enzyme .
Cellular Effects
Compounds containing a 4-(trifluoromethoxy)phenyl group have shown various activities, such as inhibition of tyrosine kinase , which could influence cell function.
Molecular Mechanism
It is known that the compound can react with aliphatic diamines to form N, N′-disubstituted bis-ureas . These bis-ureas are potent inhibitors of soluble epoxide hydrolase, acting via the formation of additional hydrogen bonds in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)phenyl isocyanate typically involves the reaction of 3-(Trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:
3-(Trifluoromethoxy)aniline+Phosgene→3-(Trifluoromethoxy)phenyl isocyanate+HCl
This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Advanced techniques such as gas-phase reactions and the use of phosgene substitutes like diphosgene or triphosgene are also employed to enhance yield and safety .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Substitution: Reacts with alcohols to form carbamates.
Cycloaddition: Participates in [2+2] cycloaddition reactions with alkenes to form oxazolidinones.
Common Reagents and Conditions
Amines: Used in the formation of ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a base.
Alkenes: Participate in cycloaddition reactions under thermal or photochemical conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxazolidinones: Formed from cycloaddition reactions with alkenes.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)phenyl isocyanate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(Trifluoromethoxy)phenyl isocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties compared to other trifluoromethyl-substituted isocyanates. This makes it particularly useful in the synthesis of compounds with specific electronic and steric requirements .
Propiedades
IUPAC Name |
1-isocyanato-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJYBJOTWLVTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55225-86-0 |
Source


|
| Record name | 1-isocyanato-3-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)



![6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2786724.png)
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2786727.png)

![2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2786730.png)

![1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2786734.png)


